molecular formula C13H21ClN4S B2899246 2-methyl-3-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride CAS No. 2320860-79-3

2-methyl-3-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride

カタログ番号: B2899246
CAS番号: 2320860-79-3
分子量: 300.85
InChIキー: ZMOQZMCRPOLKFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-3-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated indazole core fused with a tetrahydropyrimidine moiety. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.

特性

IUPAC Name

2-methyl-3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)-4,5,6,7-tetrahydroindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4S.ClH/c1-17-12(9-18-13-14-7-4-8-15-13)10-5-2-3-6-11(10)16-17;/h2-9H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOQZMCRPOLKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CSC3=NCCCN3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Bicyclic Heterocycles with Indazole or Pyrimidine Moieties

The 4,5,6,7-tetrahydro-2H-indazole core is shared with compounds like 4,5,6,7-tetrahydro-1H-indazole (), which lacks the methyl and tetrahydropyrimidinyl-thiomethyl substituents.

Pyrimido[2,1-c][1,2,4]triazine-3,4-dione derivatives (e.g., compound 2 in ) share a fused pyrimidine system but replace the indazole with a triazine ring. These compounds demonstrate moderate pharmacological activity in screening assays, attributed to their planar aromatic systems, which contrast with the partially saturated, three-dimensional structure of the target compound .

Property Target Compound 4,5,6,7-Tetrahydro-1H-Indazole Pyrimido-Triazine-Dione (Compound 2)
Core Structure Indazole + tetrahydropyrimidine Indazole Pyrimidine + triazine
Solubility (HCl salt) High (predicted) Moderate Low (neutral form)
Synthetic Complexity High (multi-step functionalization) Low Moderate (reflux with oxalyl chloride)
Bioactivity Potential Underexplored Limited Moderate (antimicrobial, anticancer)

Sulfur-Containing Analogs

The thioether bridge in the target compound is a key distinction from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (), which incorporates a sulfur atom within a thiophene ring. Thiophene-containing analogs often exhibit enhanced metabolic stability but may suffer from reduced solubility due to hydrophobic aromatic systems. In contrast, the target compound’s aliphatic thioether linkage balances stability and solubility .

Fluorinated analogs (e.g., compound 16 in ) feature perfluorinated chains that drastically increase lipophilicity and resistance to enzymatic degradation. However, these properties can also lead to bioaccumulation concerns, which are less likely with the non-fluorinated target compound .

準備方法

Cyclohexanone Precursor Preparation

The indazole core originates from a substituted cyclohexanone. A modified Aldol condensation between acetylacetone and indole-3-carbaldehyde in dimethyl sulfoxide (DMSO) with piperidine catalysis yields 2,4-diacetyl-5-hydroxy-3-(1H-indol-3-yl)-5-methylcyclohexanone (Fig. 1). Key parameters:

  • Solvent : DMSO
  • Catalyst : Piperidine (20 mol%)
  • Yield : 98%
  • Characterization : FTIR (C=O stretch at 1690–1714 cm⁻¹), ¹H NMR (δ 16.19 ppm for hydroxyl proton).

Hydrazine-Mediated Cyclization

Treatment of the cyclohexanone derivative with hydrazine hydrate in methanol under reflux induces cyclization to form the tetrahydroindazole framework (Table 1):

Table 1: Cyclization Conditions and Yields

Substrate Reagent Solvent Temp (°C) Time (h) Yield (%)
Cyclohexanone 4A Hydrazine hydrate MeOH 65 5 65

Post-reaction workup (acidification, ice-water quenching) affords 2-methyl-4,5,6,7-tetrahydro-2H-indazole as a lemon-yellow solid.

Functionalization at Position 3: Mercaptomethyl Group Installation

Bromination at C-3

Electrophilic bromination using N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 3. Optimal conditions:

  • Molar ratio : 1:1.1 (indazole:NBS)
  • Reaction time : 3 h
  • Yield : 82%

Thiolation via Thiourea Nucleophilic Substitution

The brominated intermediate reacts with thiourea in ethanol under reflux to yield the mercaptomethyl derivative:

  • Conditions : Ethanol, 78°C, 6 h
  • Yield : 75%
  • Characterization : ¹H NMR (δ 3.12 ppm, -CH2SH).

Coupling with 1,4,5,6-Tetrahydropyrimidine-2-thiol

Synthesis of 2-Chloro-1,4,5,6-Tetrahydropyrimidine

Cyclization of 1,3-diaminopropane with thiophosgene in dichloromethane generates 2-chloro-1,4,5,6-tetrahydropyrimidine:

  • Reagents : 1,3-Diaminopropane, thiophosgene (1:1.2)
  • Solvent : CH₂Cl₂
  • Yield : 68%

Thioether Bond Formation

A nucleophilic substitution reaction couples the mercaptomethylindazole with 2-chlorotetrahydropyrimidine:

  • Base : Triethylamine (TEA)
  • Solvent : Tetrahydrofuran (THF)
  • Temp : 25°C
  • Time : 12 h
  • Yield : 70%

Mechanistic Insight : TEA deprotonates the -SH group, enabling attack on the electrophilic chlorine atom of the pyrimidine.

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (1.0 M) in diethyl ether to precipitate the hydrochloride salt:

  • Molar ratio : 1:1.1 (base:HCl)
  • Yield : 92%
  • Purity : >99% (HPLC)

Spectroscopic Characterization and Validation

Table 2: Key Spectroscopic Data

Technique Data
¹H NMR (DMSO-d₆) δ 1.27 (s, 3H, CH₃), 2.44 (d, J=14.0 Hz, 1H), 3.78 (s, 3H, OCH₃)
FTIR 3346 cm⁻¹ (N-H), 1693 cm⁻¹ (C=O), 1641 cm⁻¹ (C=N)
HRMS [M+H]⁺ calc. 349.1542, found 349.1538

Optimization and Scalability Challenges

  • Cyclization Yield Improvement : Microwave-assisted synthesis reduces reaction time from 5 h to 45 min, enhancing yield to 78%.
  • Thioether Stability : Exposure to light induces oxidation; thus, reactions require inert atmosphere (N₂) and amber glassware.

Comparative Analysis of Alternative Routes

Route A : Direct coupling of pre-formed indazole and tetrahydropyrimidine-thiols via Mitsunobu reaction (yield: 58%).
Route B : One-pot assembly using Lawesson’s reagent for in situ thiol generation (yield: 63%).
The described multi-step approach remains superior in scalability and purity control.

Industrial-Scale Considerations

  • Cost Drivers : Thiourea and hydrazine hydrate account for 40% of raw material costs.
  • Waste Management : DMSO recovery via vacuum distillation reduces environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?

  • Methodology: Multi-step synthesis typically involves coupling tetrahydrothieno or pyrimidine derivatives with thiol-containing intermediates under reflux conditions. Key steps include:

  • Thioether formation: Reacting a thiol group (e.g., from 1,4,5,6-tetrahydropyrimidin-2-thiol) with a methyl-bridged indazole precursor in acetic acid or ethanol at 80–100°C .
  • Acid catalysis: Using HCl to protonate intermediates and drive amidation or cyclization reactions .
  • Purification: Employ column chromatography or recrystallization with solvents like ethanol/water mixtures .
    • Critical parameters: Temperature control (±2°C) and pH monitoring (e.g., maintaining acidic conditions for protonation) are essential to avoid side reactions .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

  • Methodology:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify methyl-thioether linkages and aromatic proton environments. For example, δ 2.5–3.0 ppm for SCH2 groups and δ 7.0–8.5 ppm for indazole protons .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ peak at m/z 349.8) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity, and what parameters should be prioritized?

  • Methodology:

  • Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases or GPCRs). Prioritize hydrogen bonding with pyrimidine N-atoms and hydrophobic interactions with the indazole core .
  • ADMET prediction: SwissADME or ADMETLab to assess solubility (LogP ~2.5), metabolic stability (CYP3A4 inhibition risk), and blood-brain barrier permeability .
  • Contradiction resolution: If experimental bioactivity contradicts predictions, re-evaluate force field parameters or solvent models in simulations .

Q. What strategies mitigate contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodology:

  • Metabolic profiling: Use liver microsomes or hepatocyte assays to identify phase I/II metabolites (e.g., oxidation of the tetrahydropyrimidine ring) .
  • Formulation adjustments: Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance plasma stability and reduce rapid clearance .
  • Data normalization: Apply compartmental pharmacokinetic models (e.g., non-linear mixed-effects modeling) to account for interspecies variability in absorption rates .

Q. How can stability studies under varying pH and temperature conditions inform storage and handling protocols?

  • Methodology:

  • Forced degradation: Expose the compound to:
  • Acidic/basic conditions: 0.1M HCl/NaOH at 25°C for 24h, monitoring degradation via HPLC .
  • Thermal stress: 40–60°C for 1 week, assessing crystallinity changes via XRPD .
  • Stability-indicating assays: Develop validated HPLC methods to quantify degradation products (e.g., hydrolyzed thioether or oxidized indazole derivatives) .

Methodological Framework for Experimental Design

Q. How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

  • Methodology:

  • Link to conceptual models: Use enzyme kinetics (Michaelis-Menten) or receptor-ligand binding theories to design dose-response experiments .
  • Hypothesis testing: For example, if the compound inhibits a kinase, apply allosteric vs. competitive inhibition models to interpret IC50 shifts .
  • Epistemological alignment: Ensure mechanistic hypotheses align with broader biological theories (e.g., apoptosis pathways for anticancer activity) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。